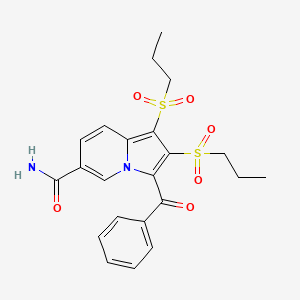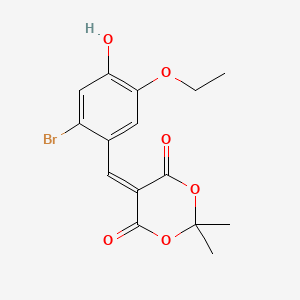
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide, also known as BPI, is a synthetic compound that belongs to the family of indolizine derivatives. BPI has gained significant attention in the scientific community due to its potential as a therapeutic agent against various diseases.
Mechanism of Action
The mechanism of action of 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the NF-κB pathway, which is involved in regulating inflammation. Moreover, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. In animal studies, this compound has been reported to have a low toxicity profile, with no significant adverse effects observed. This compound has also been shown to inhibit tumor growth in animal models without causing any significant side effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide is its broad spectrum of activity against various diseases. This compound has been shown to have activity against cancer, inflammation, and infectious diseases. Moreover, this compound has a low toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
The future directions for 3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide research include further preclinical and clinical studies to evaluate its safety and efficacy in humans. Moreover, the development of more effective and efficient synthesis methods for this compound may improve its bioavailability and efficacy. Additionally, the combination of this compound with other therapeutic agents may enhance its activity against various diseases. Finally, the investigation of the mechanism of action of this compound may provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results as a potential therapeutic agent against cancer, inflammation, and infectious diseases. This compound has a low toxicity profile and exhibits a broad spectrum of activity against various diseases. Further preclinical and clinical studies are required to evaluate its safety and efficacy in humans. The development of more efficient synthesis methods and investigation of its mechanism of action may enhance its potential therapeutic applications.
Synthesis Methods
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide can be synthesized through a multistep process that involves the reaction of 2-substituted indole with benzoyl chloride and propylsulfonyl chloride in the presence of a base. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
3-benzoyl-1,2-bis(propylsulfonyl)-6-indolizinecarboxamide has shown promising results as a potential therapeutic agent against cancer, inflammation, and infectious diseases. In cancer research, this compound has been reported to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antibacterial and antifungal activity.
properties
IUPAC Name |
3-benzoyl-1,2-bis(propylsulfonyl)indolizine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-3-12-31(27,28)20-17-11-10-16(22(23)26)14-24(17)18(21(20)32(29,30)13-4-2)19(25)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXDXWWYRUABLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6016703.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6016713.png)
![(cyclopropylmethyl){[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6016721.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6016726.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B6016727.png)
![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine](/img/structure/B6016741.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![N-(4-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6016753.png)
![methyl N-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)alaninate](/img/structure/B6016755.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6016759.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)